Pamiparib

Descripción general

Descripción

Pamiparib es un compuesto farmacéutico utilizado principalmente en el tratamiento de varios tipos de cáncer. Es un miembro de la clase de fármacos inhibidores de la poli (ADP-ribosa) polimerasa (PARP). Este compuesto es particularmente eficaz en el tratamiento de cánceres asociados con mutaciones de BRCA en la línea germinal, como el cáncer de ovario, de trompa de Falopio y peritoneal primario .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Pamiparib se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura central, seguida de la introducción de grupos funcionales. La ruta sintética generalmente implica los siguientes pasos:

- Formación de la estructura central a través de reacciones de ciclización.

- Introducción del grupo flúor mediante sustitución electrófila.

- Adición del grupo carboxamida mediante reacciones de amidación.

Métodos de producción industrial: La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. El proceso también implica rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Pamiparib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución electrófila y nucleófila son comunes en la síntesis y modificación de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se utilizan reactivos como halógenos y nucleófilos en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Ovarian Cancer

Pamiparib has been extensively studied in patients with ovarian cancer, particularly those with germline BRCA mutations. A phase II study demonstrated that this compound administered at 60 mg twice daily resulted in an objective response rate of 64.6% in patients with platinum-sensitive ovarian cancer and 31.6% in those with platinum-resistant ovarian cancer . The drug's safety profile was acceptable, with hematologic toxicities being the most commonly reported adverse events.

Breast Cancer

In patients with advanced HER2-negative breast cancer and triple-negative breast cancer (TNBC), this compound has shown promising results. Clinical trials indicated durable efficacy, with median progression-free survival (PFS) reported at 9.2 months for hormone receptor-positive breast cancer patients . The combination of this compound with immune checkpoint inhibitors like tislelizumab is currently being investigated to enhance antitumor immunity .

Gastric Cancer

This compound is also being evaluated for its efficacy in gastric cancer. Although results did not achieve statistical significance compared to placebo, there was a trend towards improved PFS in patients receiving this compound following platinum-based chemotherapy . The ongoing studies aim to clarify its role in this indication.

Comparative Efficacy Data

The following table summarizes key findings from recent clinical trials involving this compound across various cancer types:

| Cancer Type | Study Phase | Dosage | Objective Response Rate | Median PFS | Common Adverse Events |

|---|---|---|---|---|---|

| Ovarian Cancer | Phase II | 60 mg twice daily | 64.6% (PSOC), 31.6% (PROC) | Not specified | Anemia, neutropenia |

| HER2-negative Breast Cancer | Phase II | 60 mg twice daily | Not specified | 9.2 months | Fatigue, nausea |

| Triple-negative Breast Cancer | Phase II | 60 mg twice daily | Not specified | 5.5 months | Fatigue, hematologic toxicities |

| Gastric Cancer | Phase II | Not specified | Not achieved statistical significance | Not specified | Nausea, fatigue |

Ongoing Research and Future Directions

This compound continues to be the subject of numerous clinical trials aimed at exploring its efficacy in combination therapies and different tumor types. Studies are investigating its use alongside immune checkpoint inhibitors to enhance therapeutic outcomes by potentially overcoming resistance mechanisms associated with tumor microenvironments .

Furthermore, ongoing research aims to establish optimal dosing regimens and combinations with other agents to maximize clinical benefits while minimizing adverse effects.

Mecanismo De Acción

Pamiparib ejerce sus efectos inhibiendo la actividad de las enzimas PARP1 y PARP2. Estas enzimas juegan un papel crucial en la reparación del ADN dañado. Al inhibir PARP1 y PARP2, this compound evita la reparación de las roturas de ADN de una sola hebra, lo que lleva a la acumulación de roturas de ADN de doble hebra. Esto da como resultado inestabilidad genómica y finalmente induce la apoptosis (muerte celular) en las células cancerosas. Los objetivos moleculares y las vías implicadas incluyen la respuesta al daño del ADN y las vías de reparación de la recombinación homóloga .

Comparación Con Compuestos Similares

Pamiparib se compara con otros inhibidores de PARP como Olaparib, Niraparib y Rucaparib. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound es único por su mayor potencia y mejor biodisponibilidad. También demuestra una mejor penetración a través de la barrera hematoencefálica, lo que lo convierte en un candidato prometedor para el tratamiento de tumores cerebrales .

Compuestos similares:

- Olaparib

- Niraparib

- Rucaparib

This compound destaca por su eficacia superior en modelos preclínicos y su potencial para la terapia combinada con otros agentes anticancerosos .

Actividad Biológica

Pamiparib, a selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a significant compound in cancer therapy, particularly for tumors with defective DNA repair mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its biological effects primarily through the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. By trapping PARP on DNA and preventing its release, this compound enhances the accumulation of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in tumors with BRCA1/2 mutations or homologous recombination deficiency (HRD) .

Key Mechanisms:

- PARP Trapping : this compound binds to PARP-DNA complexes, inhibiting the repair process and promoting synthetic lethality in cancer cells .

- Enhanced Brain Penetration : Preclinical studies indicate that this compound has superior ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors .

- Synergistic Effects : The combination of this compound with other agents like temozolomide (TMZ) has shown enhanced anti-tumor activity, particularly in TMZ-resistant models .

Clinical Efficacy

This compound has been evaluated in various clinical trials, demonstrating significant anti-tumor activity across multiple cancer types. The following table summarizes key findings from notable studies:

Case Studies and Research Findings

- Monotherapy in Ovarian Cancer : In a phase I/II study, this compound was administered to patients with advanced ovarian cancer. Results showed a high overall response rate and durable responses, establishing its potential as a monotherapy for BRCA-mutated tumors .

- Combination Therapy with TMZ : A study demonstrated that this compound combined with TMZ significantly inhibited tumor growth in preclinical models resistant to TMZ alone. This combination is currently under clinical evaluation for its effectiveness against brain tumors .

- Clinical Trials Overview : Multiple ongoing trials are assessing the efficacy of this compound across various cancers, including breast cancer and solid tumors. Early results suggest promising outcomes, particularly for patients with genetic predispositions to HRD .

Safety Profile

This compound has shown a favorable safety profile compared to other PARP inhibitors. Common adverse effects include fatigue, nausea, and hematological toxicities; however, these are generally manageable. The drug's tolerability allows it to be administered alongside other therapies without significant complications .

Propiedades

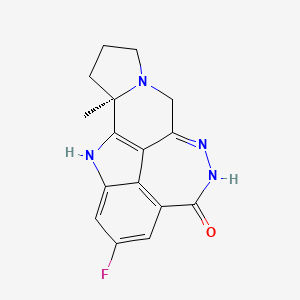

IUPAC Name |

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENYZIUJOTUUNY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446261-44-4 | |

| Record name | Pamiparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamiparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAMIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.